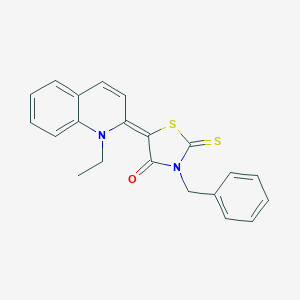
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, also known as DMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure and interesting properties that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is not fully understood, but it is believed to be mediated through its interaction with various cellular targets. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to inhibit cell proliferation and induce cell death. In inflammatory cells, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In plants, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to promote root growth and enhance stress tolerance.
Advantages and Limitations for Lab Experiments
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its unique structure and properties. However, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol also has some limitations, such as its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Future Directions
There are several future directions for research on 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, including:
1. Further studies on the mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, particularly its interactions with cellular targets and signaling pathways.
2. Development of novel derivatives of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol with improved properties, such as increased solubility and reduced toxicity.
3. Investigation of the potential applications of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol in combination with other drugs or therapies for cancer and other diseases.
4. Studies on the environmental fate and transport of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, particularly its potential to accumulate in soils and water.
5. Development of new methods for synthesizing 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, such as green chemistry approaches that minimize waste and reduce environmental impact.
Conclusion:
In conclusion, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is a unique and valuable compound that has significant potential for scientific research in various fields. Its interesting properties and potential applications make it a promising tool for future studies. However, further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol can be achieved through various methods, including the Sonogashira coupling reaction, the Suzuki-Miyaura coupling reaction, and the Negishi coupling reaction. The Sonogashira coupling reaction is the most commonly used method for synthesizing 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol.
Scientific Research Applications
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been extensively studied for its potential applications in various fields, including medical, agricultural, and environmental sciences. In medical research, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In agricultural research, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been used as a plant growth regulator and insecticide. In environmental research, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been studied for its potential to remove pollutants from water.
properties
Molecular Formula |
C19H20O |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-diphenylpent-1-yn-3-ol |
InChI |
InChI=1S/C19H20O/c1-18(2,3)19(20,17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-13,20H,1-3H3 |
InChI Key |
QMLXYBCCWSQGBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)

![N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B249876.png)
![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)

![6,6'-Dibromo-4,4'-diphenyl-1'H-[2,3']biquinolinyl-2'-one](/img/structure/B249886.png)


![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)


![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B249896.png)
![(3Z)-4-(4-chlorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249900.png)